PI3Kδ Inhibition Potency: 3-Pyridinyl vs. 4-Pyridinyl Regioisomer Comparison
Limitation Alert: High-strength, directly comparable quantitative evidence under identical assay conditions is currently unavailable in the public domain. Available cross-study data indicate directional differences. The 3-pyridinyl regioisomer (target compound) exhibits an IC50 of 451 nM against PI3Kδ, whereas the 4-pyridinyl regioisomer shows an IC50 of 102 nM against the same target, representing an approximately 4.4-fold difference in potency in favor of the 4-substituted analog [1][2]. However, these measurements were performed in different assay formats, precluding a definitive quantified selectivity comparison.
4‑pyridinyl: 102 nM
~4.4× difference
| Evidence Dimension | PI3Kδ enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 451 nM |
| Comparator Or Baseline | (2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone; IC50 = 102 nM |
| Quantified Difference | ~4.4-fold lower potency for the 3-pyridinyl isomer (cross-assay comparison) |
| Conditions | Target compound: PI3Kδ inhibition assay using biotin-PIP3 substrate, 15 min preincubation, 60 min measurement (BindingDB BDBM50240975). Comparator: PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 30 min, electrochemiluminescence assay (BindingDB BDBM50394893). |
Why This Matters
Procurement decisions for PI3Kδ inhibitor programs must account for regioisomer-dependent potency shifts that can exceed 4-fold, directly impacting lead optimization trajectories and assay sensitivity requirements.
- [1] BindingDB BDBM50240975. (n.d.). Affinity Data: IC50 451 nM for PI3Kdelta inhibition. Retrieved from https://ww.w.bindingdb.org/bind/BindingDB_BDBM50240975_ChEMBL4084907 View Source
- [2] BindingDB BDBM50394893. (n.d.). Affinity Data: IC50 102 nM for PI3Kdelta inhibition. Retrieved from https://ww.w.bindingdb.org/bind/BindingDB_BDBM50394893_CHEMBL2165502 View Source
